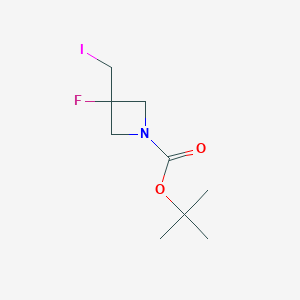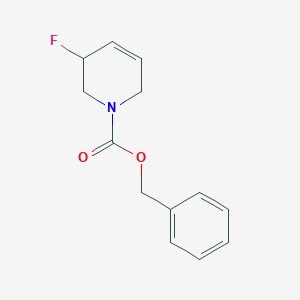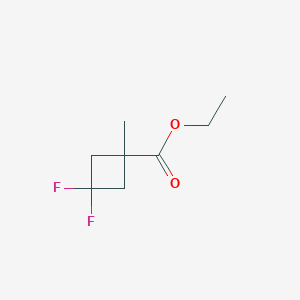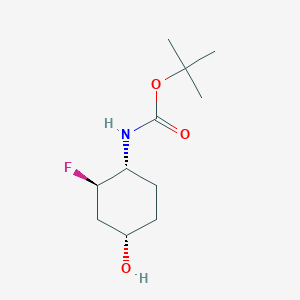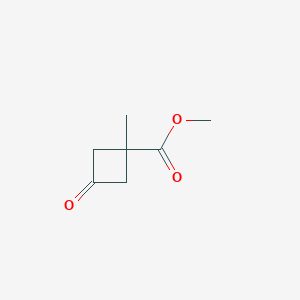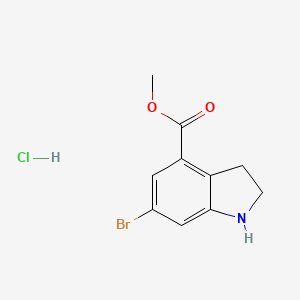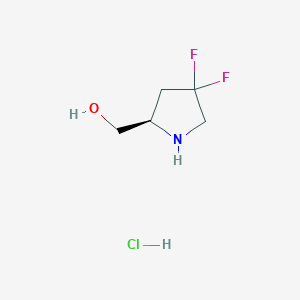
ESTER PINACOLIQUE DE L’ACIDE 6-AZAINDOL-4-BORONIQUE
Vue d'ensemble
Description
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine, often referred to as “TMPP”, is a heterocyclic compound composed of a pyrrolo[2,3-c]pyridine core with four tetramethyl-1,3,2-dioxaborolan-2-yl substituents. This compound was first synthesized in 2002 by a team of researchers from the University of Tokyo, and since then, it has become a widely studied compound due to its various applications in scientific research. This article will provide an overview of the synthesis method of TMPP, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
L’ester pinacolique de l’acide 6-azaindol-4-boronique : est un réactif essentiel dans les réactions de couplage croisé de Suzuki-Miyaura, largement utilisées pour former des liaisons carbone-carbone en synthèse organique. Cette réaction est essentielle pour la construction de molécules complexes, notamment de produits pharmaceutiques, de produits agrochimiques et de matériaux organiques .
Études de protodéboronation
Ce composé est utilisé dans les études de protodéboronation pour comprendre l’élimination de la partie bore des esters boroniques. Ces études sont cruciales pour le développement de nouvelles méthodologies synthétiques impliquant des esters boroniques comme intermédiaires .
Conception et administration de médicaments
Les esters boroniques sont pris en considération dans la conception de nouveaux médicaments et systèmes d’administration de médicaments. Ils servent de vecteurs de bore adaptés à la capture neutronique, un traitement prometteur du cancer .
Synthèse stéréospécifique
Le composé joue un rôle dans la synthèse stéréospécifique, où la haute énantiosélectivité des esters boroniques est exploitée pour créer des molécules avec une stéréochimie spécifique. Ceci est particulièrement important dans la synthèse de composés bioactifs .
Réactions de croisement radical-polaire
Il est impliqué dans les réactions de croisement radical-polaire, un type de réaction chimique combinant des mécanismes radicalaires et polaires. Ces réactions sont utiles pour créer des architectures moléculaires complexes .
Réactions d’homologation
Le composé est utilisé dans les réactions d’homologation où la chaîne carbonée d’une molécule organique est allongée d’un atome de carbone. Il s’agit d’une transformation fondamentale en synthèse organique .
Transformations de groupe fonctionnel
Les transformations de groupe fonctionnel sont un autre domaine où ce composé trouve une application. La partie bore peut être convertie en une large gamme de groupes fonctionnels, permettant la synthèse de molécules diverses .
Hydroboration asymétrique
Enfin, il est utilisé dans l’hydroboration asymétrique, une réaction qui donne accès à des alcools énantioenrichis et par la suite à d’autres fonctionnalités tout en conservant une haute énantiosélectivité .
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
6-Azaindole-4-Boronic Acid Pinacol Ester, like other boronic esters, is involved in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where the boron group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 6-Azaindole-4-Boronic Acid Pinacol Ester participates, is a key biochemical pathway. This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic chemistry . The boron moiety in the compound can be converted into a broad range of functional groups, affecting various biochemical pathways .
Pharmacokinetics
It’s known that pinacol boronic esters, in general, are stable, easy to purify, and often commercially available . These properties may influence the bioavailability of 6-Azaindole-4-Boronic Acid Pinacol Ester.
Result of Action
The result of the action of 6-Azaindole-4-Boronic Acid Pinacol Ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Azaindole-4-Boronic Acid Pinacol Ester. The introduction of the more stable boronic ester moiety, as in 6-azaindole-4-boronic acid pinacol ester, has significantly expanded the scope of boron chemistry . This compound is usually bench-stable, which means it can maintain its stability under normal environmental conditions .
Propriétés
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-15-8-11-9(10)5-6-16-11/h5-8,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCGSGGLCPMTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



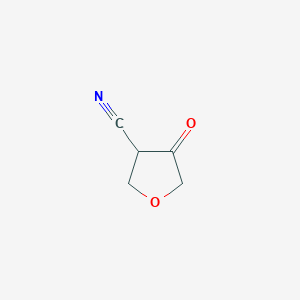

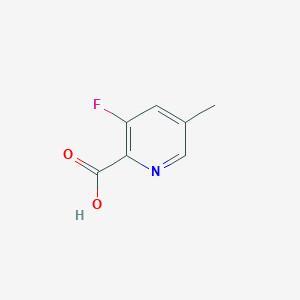
![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)
